5-((4-Chlorophenyl)(pyrrolidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol
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Description
5-((4-Chlorophenyl)(pyrrolidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol is a useful research compound. Its molecular formula is C17H19ClN4OS and its molecular weight is 362.88. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been found to target enzymes involved in the biosynthesis of cell membranes .
Mode of Action
The mode of action of 5-((4-Chlorophenyl)(pyrrolidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol involves inhibiting the demethylation of ergosterol on the cell membrane . This inhibition prevents the formation of the cell membrane, leading to the death of the pathogen .
Biochemical Pathways
The compound this compound affects the ergosterol biosynthesis pathway . Ergosterol is a crucial component of fungal cell membranes. By inhibiting its production, the compound disrupts the integrity of the cell membrane, leading to cell death .
Pharmacokinetics
Similar compounds are known to be well-absorbed and metabolized in the body .
Result of Action
The result of the action of this compound is the disruption of the cell membrane, leading to the death of the pathogen . This makes it a potential candidate for the treatment of diseases caused by these pathogens.
Biochemical Analysis
Biochemical Properties
5-((4-Chlorophenyl)(pyrrolidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with metalloproteinases, particularly matrix metalloproteinase-2 (MMP-2), through hydrogen bond-type interactions . The interaction with MMP-2 suggests that this compound may influence processes such as extracellular matrix remodeling and cell migration. Additionally, the compound’s structure allows it to cross cell membranes, facilitating its interaction with intracellular targets .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of ribosomal S6 kinase, which plays a crucial role in protein synthesis and cell growth . By affecting this kinase, this compound can alter cellular responses to growth signals and stress, impacting overall cell function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s ability to form hydrogen bonds with amino acids in the active sites of enzymes like MMP-2 is a key aspect of its mechanism of action . Additionally, it can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. This modulation of enzyme activity can result in altered gene expression patterns and downstream cellular effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under physiological conditions, allowing for sustained interactions with target biomolecules . Prolonged exposure to the compound can lead to gradual degradation, which may affect its efficacy and the consistency of its effects in long-term experiments.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects without significant toxicity. At higher doses, it can induce adverse effects, including toxicity and disruption of normal cellular functions . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical and cellular outcomes without causing harm to the organism.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound undergoes metabolic processing, leading to the formation of metabolites that may retain or alter its biological activity . These metabolic pathways can influence the compound’s overall efficacy and safety profile, as well as its impact on metabolic flux and metabolite levels within the organism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound’s lipophilic nature allows it to cross cell membranes and accumulate in various cellular compartments . This distribution pattern is crucial for its interaction with intracellular targets and its overall pharmacokinetic profile.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, where it exerts its biochemical effects . Understanding the subcellular localization is essential for elucidating the precise mechanisms through which the compound influences cellular function and for optimizing its therapeutic potential.
Properties
IUPAC Name |
5-[(4-chlorophenyl)-pyrrolidin-1-ylmethyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN4OS/c1-2-13-19-17-22(20-13)16(23)15(24-17)14(21-9-3-4-10-21)11-5-7-12(18)8-6-11/h5-8,14,23H,2-4,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGINFDZXLKSHLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)Cl)N4CCCC4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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